molecular formula C8H14ClN3O2 B080655 1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea CAS No. 13909-03-0

1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea

Cat. No. B080655
CAS RN: 13909-03-0
M. Wt: 219.67 g/mol
InChI Key: XZGYNWBIAGZROB-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea (CCNU) is a potent chemotherapeutic agent used in the treatment of various types of cancer, including brain tumors, Hodgkin's lymphoma, and multiple myeloma. It belongs to the class of nitrosoureas, which are known for their ability to cross the blood-brain barrier and penetrate the central nervous system. CCNU has been widely used in clinical practice for over 40 years, and its efficacy and safety have been extensively studied.

Mechanism Of Action

Although the mechanism of action of 1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea is well understood, there is still much to be learned about its effects on different types of cancer cells. Future research could focus on elucidating the specific mechanisms by which 1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea induces cell death in different types of cancer cells.
4. Drug delivery: 1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea can cross the blood-brain barrier and penetrate the central nervous system, making it effective in the treatment of brain tumors. Future research could focus on developing more efficient drug delivery methods for 1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea, improving its efficacy in the treatment of brain tumors.
In conclusion, 1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea is a potent chemotherapeutic agent that has been extensively studied for its anticancer properties. Its mechanism of action involves alkylating DNA and inhibiting DNA replication, leading to cell death in cancer cells. 1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea has been used in the treatment of various types of cancer, including brain tumors, Hodgkin's lymphoma, and multiple myeloma. Future research could focus on identifying the optimal combination therapy, developing targeted therapies, elucidating the specific mechanisms of action, and improving drug delivery methods for 1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea.

Biochemical And Physiological Effects

1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea has been shown to induce DNA damage and inhibit DNA replication, leading to cell death in cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea can cross the blood-brain barrier and penetrate the central nervous system, making it effective in the treatment of brain tumors.

Advantages And Limitations For Lab Experiments

1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea is a potent chemotherapeutic agent that has been extensively studied for its anticancer properties. It has been used in the treatment of various types of cancer, including brain tumors, Hodgkin's lymphoma, and multiple myeloma. However, 1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea has some limitations in lab experiments, including its toxicity and potential side effects. It can also induce DNA damage in normal cells, leading to potential long-term effects.

Future Directions

1. Combination therapy: 1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea has been used in combination with other chemotherapeutic agents to enhance their efficacy. Future research could focus on identifying the optimal combination therapy for different types of cancer.
2. Targeted therapy: 1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea has been shown to induce DNA damage in normal cells, leading to potential long-term effects. Future research could focus on developing targeted therapies that selectively target cancer cells, minimizing the potential side effects of 1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea.
3.

Synthesis Methods

1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea is synthesized by the reaction of 1-(2-chloroethyl)-3-cyclopentylurea with sodium nitrite in the presence of acetic acid. The reaction yields 1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea as a yellow crystalline solid, which is then purified by recrystallization.

Scientific Research Applications

1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea has been extensively studied for its anticancer properties. It has been shown to induce DNA damage and inhibit DNA replication, leading to cell death in cancer cells. 1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea has been used in the treatment of various types of cancer, including brain tumors, Hodgkin's lymphoma, and multiple myeloma. It has also been used in combination with other chemotherapeutic agents to enhance their efficacy.

properties

CAS RN

13909-03-0

Product Name

1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea

Molecular Formula

C8H14ClN3O2

Molecular Weight

219.67 g/mol

IUPAC Name

1-(2-chloroethyl)-3-cyclopentyl-1-nitrosourea

InChI

InChI=1S/C8H14ClN3O2/c9-5-6-12(11-14)8(13)10-7-3-1-2-4-7/h7H,1-6H2,(H,10,13)

InChI Key

XZGYNWBIAGZROB-UHFFFAOYSA-N

SMILES

C1CCC(C1)NC(=O)N(CCCl)N=O

Canonical SMILES

C1CCC(C1)NC(=O)N(CCCl)N=O

Other CAS RN

13909-03-0

synonyms

1-(2-chloroethyl)-3-cyclopentyl-1-nitroso-urea

Origin of Product

United States

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